N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide
CAS No.:
Cat. No.: VC16352227
Molecular Formula: C16H11N5O3
Molecular Weight: 321.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11N5O3 |
|---|---|
| Molecular Weight | 321.29 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C16H11N5O3/c22-14(18-12-6-3-7-13-15(12)20-24-19-13)8-21-9-17-11-5-2-1-4-10(11)16(21)23/h1-7,9H,8H2,(H,18,22) |
| Standard InChI Key | BIHZBBGPROICTD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=NON=C43 |
Introduction
N-(2,1,3-Benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound that combines a benzoxadiazole moiety with a quinazolinone derivative. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of multiple functional groups. The benzoxadiazole ring is known for its biological activity, while quinazolinones are recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects.
Synthesis Methods
The synthesis of N-(2,1,3-Benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves multi-step organic reactions. Common methods include:
-
Condensation Reactions: Involving the reaction of a benzoxadiazole derivative with a quinazolinone precursor in the presence of a suitable catalyst.
-
Cyclization Reactions: May be required to form the quinazolinone ring if starting materials are simpler precursors.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1. Formation of Quinazolinone | Cyclization | High Temperature, Catalyst |
| 2. Coupling with Benzoxadiazole | Condensation | Solvent, Catalyst |
Biological Activities
Compounds with similar structures, such as those containing benzoxadiazole or quinazolinone moieties, have shown potential in various biological applications:
-
Anticancer Activity: Quinazolinones are known to inhibit cancer cell growth.
-
Antimicrobial Activity: Benzoxadiazoles have been studied for their antimicrobial properties.
-
Anti-inflammatory Effects: Some quinazolinone derivatives exhibit anti-inflammatory activity.
| Biological Activity | Target | Potential Use |
|---|---|---|
| Anticancer | Cancer Cells | Chemotherapy Agents |
| Antimicrobial | Bacteria/Fungi | Antibiotics/Antifungals |
| Anti-inflammatory | Inflammatory Pathways | Anti-inflammatory Drugs |
Research Findings and Future Directions
Research on N-(2,1,3-Benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is limited, but compounds with similar structures have shown promising results in biological assays. Future studies should focus on optimizing the synthesis conditions to improve yield and purity, as well as conducting comprehensive biological evaluations to elucidate its mechanism of action and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume